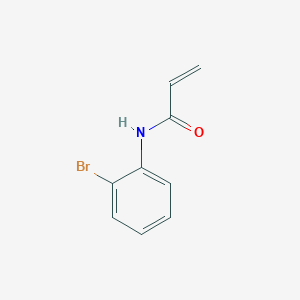

N-(2-Bromophenyl)prop-2-enamide

Description

Contextualization within Enamide Chemistry Research

Enamides are a class of organic compounds characterized by the presence of an amide group attached to a carbon-carbon double bond. They are considered stable yet reactive building blocks in organic synthesis. researchgate.net Their stability, particularly when compared to the more hydrolytically sensitive enamines, allows for easier handling and purification. acs.orgacs.org The reactivity of enamides is tunable, making them versatile substrates for a wide range of chemical transformations. researchgate.net

The field of enamide chemistry has seen significant advancements, with researchers exploring their use in various reactions, including:

Asymmetric Hydrogenation: To produce chiral amines, which are important in pharmaceuticals. thieme-connect.com

Functionalization Reactions: Including palladium-catalyzed α-functionalization and ruthenium-catalyzed β-functionalization. thieme-connect.com The direct β-C(sp²)–H functionalization of enamides has also gained considerable attention for creating diverse biologically active molecules. rsc.org

Cycloaddition Reactions: Such as [4+2] and [2+2] cycloadditions, which are powerful methods for constructing cyclic systems. acs.orgthieme-connect.com

Tertiary enamides, in particular, have been recognized for their versatile reactivity and stability, enabling the synthesis of complex nitrogen-containing compounds. thieme-connect.comrsc.org The development of novel methods for enamide synthesis, such as the direct dehydrogenation of amides, further expands their accessibility and utility in research. acs.org

Significance of Ortho-Bromine Substitution in Phenylacrylamide Scaffolds

The presence of a bromine atom at the ortho position of the phenyl ring in N-(2-Bromophenyl)prop-2-enamide has a profound impact on its chemical reactivity. Halogen substituents, such as bromine, can influence the electronic properties and lipophilicity of a molecule, which in turn can affect its reactivity and biological activity. smolecule.com

Specifically, the ortho-substitution can lead to steric effects that influence the conformation of the molecule and the accessibility of the reactive sites. nih.gov Studies on related ortho-substituted systems have shown that such substitutions can diminish reactivity in nucleophilic displacement reactions due to rotational barrier effects and electronic repulsion. nih.gov

However, the bromine atom also serves as a versatile functional handle for further chemical modifications. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This capability is crucial for the construction of more complex molecular architectures.

Research Trajectories and Contemporary Interests in Functionalized Enamides

Current research involving functionalized enamides like this compound is directed towards several key areas:

Synthesis of Heterocyclic Compounds: Enamides are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. researchgate.net

Development of Biologically Active Molecules: The enamide scaffold is found in numerous biologically active compounds. researchgate.net For instance, derivatives of N-(4-bromophenyl)-N-phenylprop-2-enamide have shown potential as anti-inflammatory agents. smolecule.com The bromine substituent can enhance these biological activities. smolecule.com

Covalent Inhibitor Design: The acrylamide (B121943) moiety is a known reactive group for targeting cysteine residues in proteins. A deep understanding of the structure-reactivity relationships of substituted acrylamides is crucial for designing potent and selective covalent inhibitors. nih.gov

Materials Science: The unique properties of enamides make them suitable for applications in polymer chemistry and the development of new materials. smolecule.com

The versatility of this compound as a synthetic intermediate, coupled with the ongoing interest in the development of novel synthetic methodologies and the search for new bioactive molecules, ensures its continued importance in advanced chemical research.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not explicitly found | C₉H₈BrNO | ~226.07 |

| N-(4-Bromophenyl)prop-2-enamide | 13997-69-8 cymitquimica.com | C₉H₈BrNO cymitquimica.com | 226.07 cymitquimica.com |

| N-(3-Bromophenyl)prop-2-enamide | 134046-67-6 biosynth.com | C₉H₈BrNO uni.lu | 226.07 uni.lu |

| N-(4-bromophenyl)-N-phenylprop-2-enamide | 1956368-15-2 smolecule.com | C₁₅H₁₂BrNO smolecule.com | 302.16 smolecule.com |

| (E)-3-(4-bromophenyl)-1-(2-fluorophenyl)prop-2-en-1-one | 1242023-68-2 aablocks.com | C₁₅H₁₀BrFO aablocks.com | 305.14 aablocks.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBJWIXWJHGHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544573 | |

| Record name | N-(2-Bromophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102804-43-3 | |

| Record name | N-(2-Bromophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Bromophenyl Prop 2 Enamide and Analogues

Established Conventional Synthetic Routes

Conventional methods for the formation of the amide bond are well-established in organic chemistry and provide reliable pathways to N-(2-Bromophenyl)prop-2-enamide.

The most direct and widely practiced method for synthesizing this compound is the acylation of 2-bromoaniline (B46623) with an activated acrylic acid derivative. This is a classic nucleophilic acyl substitution reaction. The Schotten-Baumann reaction conditions are frequently employed for this purpose, involving the reaction of an amine with an acid chloride in the presence of an aqueous base. wikipedia.orgresearchgate.net

In this specific synthesis, 2-bromoaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. wikipedia.org A base, typically an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine (B128534) or pyridine (B92270), is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. wikipedia.orgchemeurope.com The reaction is often performed in a two-phase solvent system, such as dichloromethane (B109758) and water, to facilitate the separation of the product and neutralization of the acid. wikipedia.org

General Reaction Scheme:

Br-C₆H₄-NH₂ (2-Bromoaniline) + CH₂=CHCOCl (Acryloyl chloride) → Br-C₆H₄-NHCOCH=CH₂ (this compound) + HCl

While this method is robust, the choice of reagents and conditions is crucial. Acryloyl chloride is highly reactive and susceptible to polymerization, necessitating the use of polymerization inhibitors and controlled temperatures. chemeurope.com

The α,β-unsaturated carbonyl system in N-aryl acrylamides, including this compound, is an electrophilic site amenable to nucleophilic attack, most notably through Michael addition reactions. biorxiv.orgresearchgate.net This reactivity allows for the synthesis of various analogues by modifying the alkene portion of a pre-formed acrylamide (B121943). The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon susceptible to attack by soft nucleophiles like thiols or other amides. researchgate.netnih.gov

The rate of this hetero-Michael addition is influenced by the electronic properties of the N-aryl substituent. nih.gov Studies on a range of N-arylacrylamides have shown that electron-withdrawing groups on the aryl ring generally increase the reactivity of the Michael acceptor. nih.gov For example, the reaction of various N-arylacrylamides with glutathione (B108866) (GSH) showed that an o-nitrophenyl acrylamide reacted significantly faster than a p-methoxyphenyl acrylamide. nih.gov This principle can be applied to design synthetic routes to more complex derivatives starting from this compound. Furthermore, Lewis bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to catalyze polar aryl migrations in related systems to form α-aryl acrylamides, showcasing another synthetic manipulation of the acrylamide core. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Schotten-Baumann Reaction | 2-Bromoaniline, Acryloyl Chloride, Base | Direct, reliable amide bond formation. Requires neutralization of HCl byproduct. | wikipedia.org |

| Michael Addition | N-Aryl Acrylamide, Nucleophile (e.g., Thiol, Amide) | Post-functionalization of the acrylamide alkene. Reactivity influenced by aryl substituents. | nih.govacs.org |

| Lewis-Base Catalyzed Rearrangement | N-Acryl-N-sulfonylimide, DABCO | Synthesis of α-aryl acrylamide analogues via polar aryl migration. | nih.gov |

Modernized and Catalytic Synthesis Strategies

Advances in synthetic chemistry have introduced more efficient and selective methods, including microwave-assisted synthesis and various catalytic approaches, which offer significant advantages over conventional techniques.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajrconline.org By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgacs.org

The synthesis of amides from anilines and carboxylic acids or their derivatives is particularly amenable to microwave assistance. For instance, the reaction of aniline (B41778) with succinic anhydride (B1165640) to form N-phenylsuccinimide, a related imide structure, can be completed in minutes under microwave irradiation, whereas traditional methods require several hours. nih.gov Similarly, microwave conditions have been successfully applied to the N-alkylation of aniline derivatives, demonstrating significant rate enhancement and improved yields. acs.org These findings strongly suggest that the condensation of 2-bromoaniline and acryloyl chloride to form this compound could be significantly optimized using MAOS, offering a greener and more efficient synthetic route. icm.edu.pl

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-Arylation of Azacycloalkane | Conventional | 8 hours | 58% | acs.org |

| Microwave | 20 minutes | 91% | ||

| Synthesis of Acetanilide | Conventional | 1 hour | - | ajrconline.org |

| Microwave | 5 minutes | - |

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling novel transformations under mild conditions. This strategy utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. In the context of enamide synthesis and functionalization, photoredox catalysis offers unique pathways.

One novel approach involves the hydroarylation of enamides directly with (hetero)arenes. digitellinc.com For example, using a ruthenium-based photocatalyst, N-vinylacetamide can be hydroarylated with trimethoxybenzene in high yield under blue light irradiation. digitellinc.com Another powerful application is the formation of N-acyl-N'-aryl-N,N'-aminals through a three-component reaction involving an enamide, a radical precursor, and an arylamine. nih.govacs.orglboro.ac.uk In this process, the photocatalyst initiates the addition of a radical to the enamide, forming a cationic iminium intermediate which is then trapped by an arylamine. nih.govacs.org This method is compatible with a wide range of enamides and arylamines, providing access to complex nitrogen-containing structures that can be further converted into valuable building blocks like γ-lactams. nih.govlboro.ac.uk Furthermore, photoredox catalysis has been employed for the stereoselective β-C(sp²)-H alkylation of enamides, demonstrating its utility in creating geometrically defined and synthetically valuable enamide derivatives. nih.gov

The bromine atom on the phenyl ring of this compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, allowing for the creation of a diverse library of derivatives from a common intermediate.

The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides with a wide variety of amines. uwindsor.caacs.orgacs.org By applying this methodology to this compound, the bromine atom could be substituted with various primary or secondary amines, leading to new diamine derivatives. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., P(t-Bu)₃, BINAP, DPPF) is critical for achieving high efficiency and broad substrate scope. uwindsor.caacs.org

Another powerful tool is the Suzuki-Miyaura cross-coupling reaction, which couples aryl halides with organoboron compounds. researchgate.netorganic-chemistry.org This reaction could be used to replace the bromine atom of this compound with a variety of aryl, heteroaryl, or alkyl groups. nih.govmdpi.com The reaction typically requires a palladium(0) catalyst, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent. The tolerance of the Suzuki coupling to numerous functional groups makes it an ideal method for the late-stage functionalization of complex molecules. mdpi.com

| Coupling Reaction | Coupling Partners | Typical Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Bromide + Amine | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., P(t-Bu)₃, BINAP) | Aryl Amine | uwindsor.caacs.org |

| Suzuki-Miyaura Coupling | Aryl Bromide + Boronic Acid | Pd(PPh₃)₄ or other Pd(0) source | Biaryl or Alkyl-Aryl | organic-chemistry.orgmdpi.com |

| α-Arylation of Amides | Secondary Amide + Aryl Bromide | Pd(OAc)₂ / Josiphos ligand | α-Aryl Amide | nih.gov |

N-Acylation Reactions in Enamide Synthesis

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2-bromoaniline. This reaction involves the formation of an amide bond between the nitrogen atom of the aniline and the carbonyl carbon of an acryloyl group.

A common and efficient approach utilizes acryloyl chloride as the acylating agent. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The amine's lone pair of electrons performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide product.

Reaction Scheme:

2-Bromoaniline reacts with Acryloyl Chloride in the presence of a base to yield this compound and a salt.

Alternative acylating agents can be employed, such as acrylic acid activated with a coupling reagent (e.g., DCC, T3P) or the formation of a mixed anhydride. While phosphorus-based chlorinating agents are often ineffective for converting acrylic acid to acryloyl chloride, using benzoyl chloride is a viable method. wikipedia.org

The following table summarizes typical conditions and components for the N-acylation synthesis.

| Component | Role | Example |

| Amine | Starting Material | 2-Bromoaniline nih.gov |

| Acylating Agent | Provides Acryloyl Group | Acryloyl Chloride wikipedia.org |

| Base | Acid Scavenger | Pyridine, Triethylamine |

| Solvent | Reaction Medium | Dichloromethane, Tetrahydrofuran |

Table 1: Key Components in N-Acylation for this compound Synthesis.

Horner-Wadsworth-Emmons Reaction for Enamide Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds with high stereocontrol, typically favoring the (E)-isomer. wikipedia.orgresearchgate.net This reaction can be adapted for the synthesis of enamides, providing an alternative to N-acylation.

In this context, the synthesis would involve the reaction of a phosphonate-stabilized carbanion with an appropriate aldehyde. For N-aryl enamides, this could involve a phosphonoacetamide (B1211979) reagent. The reaction begins with the deprotonation of the phosphonate (B1237965) to create a nucleophilic carbanion. wikipedia.org This carbanion then attacks the aldehyde, proceeding through an oxaphosphetane intermediate which subsequently eliminates to form the alkene (the enamide) and a water-soluble phosphate (B84403) byproduct. wikipedia.org

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants and the reaction conditions (base, solvent, and presence of metal salts). conicet.gov.ar For instance, the Masamune-Roush conditions, utilizing a lithium cation and a tertiary amine, are known to be effective for (E)-selective HWE reactions. nih.gov

A generalized HWE approach to N-aryl enamides is shown below:

| Reactant 1 | Reactant 2 | Key Reagents | Product | Stereoselectivity |

| N-Aryl-phosphonoacetamide | Formaldehyde (B43269) (or equivalent) | Base (e.g., NaH, i-PrMgCl) | N-Aryl-prop-2-enamide | Generally (E)-selective conicet.gov.ar |

| Diethyl (isocyano)methylphosphonate | 2-Bromobenzaldehyde | Base | Intermediate for this compound | Dependent on conditions |

Table 2: Horner-Wadsworth-Emmons Reaction Parameters for Enamide Synthesis.

While less direct than N-acylation for this specific target, the HWE reaction offers significant versatility in synthesizing a wide range of substituted enamides by varying the phosphonate and aldehyde components. researchgate.netcapes.gov.br

Regio- and Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound requires precise control over the placement of the bromine substituent on the aromatic ring (regioselectivity) and the geometry of the carbon-carbon double bond (stereoselectivity).

Regioselectivity: The regiochemistry of the final product is determined by the choice of the starting aniline. To synthesize this compound, 2-bromoaniline is the required precursor. nih.gov The synthesis of its regioisomers, such as N-(3-bromophenyl)prop-2-enamide or N-(4-bromophenyl)prop-2-enamide, would necessitate starting with 3-bromoaniline (B18343) or 4-bromoaniline, respectively. cymitquimica.comuni.lu The acylation reaction itself does not alter the substitution pattern on the phenyl ring.

| Target Compound | Required Aniline Precursor |

| This compound | 2-Bromoaniline |

| N-(3-Bromophenyl)prop-2-enamide | 3-Bromoaniline uni.lu |

| N-(4-Bromophenyl)prop-2-enamide | 4-Bromoaniline cymitquimica.com |

Table 3: Regioisomeric Synthesis based on Starting Material.

Stereoselectivity: The propenamide moiety can exist as either the (E) or (Z) stereoisomer. In the case of N-acylation with acryloyl chloride, the resulting double bond geometry is typically fixed as there is no ambiguity introduced in the process. However, when the double bond is formed during the synthesis, for example via the Horner-Wadsworth-Emmons reaction, stereoselectivity becomes a critical consideration. The classical HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org The selectivity can be further enhanced by judicious choice of reaction conditions, such as the base and solvent system. conicet.gov.arnih.gov Modifications to the phosphonate reagent, such as those developed by Still and Gennari, can be used to favor the formation of (Z)-alkenes.

Development of Precursors and Advanced Starting Materials for this compound

The efficient synthesis of this compound relies on the availability and quality of its precursors. The development of synthetic routes to these starting materials is therefore of significant interest.

Primary Precursors: The most fundamental starting materials for the common N-acylation route are 2-bromoaniline and an acryloyl derivative.

2-Bromoaniline: This compound is a commercially available aromatic amine. nih.gov Its synthesis typically involves the bromination of aniline, which requires careful control of conditions to achieve the desired regioselectivity, or the reduction of 2-bromonitrobenzene.

Acryloyl Chloride: This is a reactive acid chloride derived from acrylic acid. wikipedia.org It can be prepared by treating acrylic acid with agents like benzoyl chloride or, under flow conditions, with oxalyl chloride or thionyl chloride. wikipedia.org

Advanced Starting Materials: For alternative synthetic strategies like the HWE reaction, more complex precursors are needed.

Phosphonoacetamides: The synthesis of N-aryl phosphonoacetamides would be a key step. These are typically prepared from the parent phosphonoacetic acid and the corresponding amine (in this case, 2-bromoaniline) using peptide coupling reagents. researchgate.net

Functionalized Aldehydes and Ketones: The HWE reaction's versatility allows for the use of various carbonyl compounds. While a simple aldehyde like formaldehyde would yield the unsubstituted prop-2-enamide, more complex, functionalized aldehydes could be used to introduce additional substituents on the double bond.

The development of these precursors is integral to enabling diverse and efficient synthetic pathways to the target compound and its analogues.

Mechanistic Investigations of N 2 Bromophenyl Prop 2 Enamide Reactions

Fundamental Reaction Pathways of the Enamide Moiety

Enamides, as a class of compounds, exhibit a rich and varied reactivity profile. They can act as nucleophiles or be functionalized through radical and C-H activation pathways.

The enamide double bond in N-(2-Bromophenyl)prop-2-enamide is electron-rich due to the nitrogen lone pair, although this is tempered by the electron-withdrawing acetyl group. This makes it susceptible to nucleophilic attack, particularly at the β-carbon. Enamides are generally more stable and less nucleophilic than their enamine counterparts due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. However, in the presence of a strong electrophile or a Lewis acid catalyst, the enamide can be activated towards nucleophilic addition.

Protonation or coordination of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the β-carbon, facilitating the addition of nucleophiles. The initial addition product is an iminium ion, which can then be trapped by a nucleophile or undergo further transformations. The stereochemical outcome of these additions can often be controlled, with (E)-enamides typically leading to anti-addition products and (Z)-enamides to syn-addition products.

The enamide double bond is also a good acceptor for radical species. Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for a radical reaction involves three key stages: initiation, propagation, and termination. acs.orgnsf.gov

Initiation: A radical initiator, often a peroxide or an azo compound, decomposes upon heating or irradiation to generate radicals.

Propagation: The generated radical adds to the β-position of the enamide double bond of this compound. This forms a new carbon-centered radical at the α-position, which is stabilized by the adjacent nitrogen and carbonyl groups. This new radical can then participate in further reactions, such as abstracting a hydrogen atom or adding to another molecule, to propagate the radical chain.

Termination: Two radicals combine to form a non-radical species, terminating the chain reaction. acs.org

A variety of radicals, including alkyl, aryl, and acyl radicals, can be added to enamides. The resulting α-amido radical intermediate can be trapped by various radical trapping agents, leading to a diverse range of functionalized products.

A study on the cyclization cascades via N-amidyl radicals has shown the versatility of these intermediates in building complex heterocyclic scaffolds. The addition of a radical to the double bond of N-(arylsulfonyl)acrylamides can trigger cyclization/aryl migration/desulfonylation cascades. organic-chemistry.org

Table 1: Examples of Radical Reactions with Acrylamides

| Acrylamide (B121943) Substrate | Radical Source | Product Type | Yield (%) | Reference |

| N-(4-Bromophenyl)-N-tosylmethacrylamide | Pentane-2,4-dione & TBHP | Complex Mixture | - | organic-chemistry.org |

| N-p-Bromophenyl-substituted arylsulfonamide | 1,3-Dicarbonyl radical | 3,3-disubstituted-2-dihydropyridinone | 70 | organic-chemistry.org |

| N-p-Methoxyphenyl-substituted arylsulfonamide | 1,3-Dicarbonyl radical | 3,3-disubstituted-2-dihydropyridinone | 68 | organic-chemistry.org |

TBHP = tert-butyl hydroperoxide

Direct functionalization of the C(sp2)-H bonds of the enamide double bond is a highly atom-economical and efficient method for introducing new functional groups. The β-C(sp2)-H bond of the enamide is the most common site for such functionalization. Various transition-metal-catalyzed reactions, particularly those using palladium, rhodium, and copper, have been developed for the direct arylation, alkenylation, alkynylation, and alkylation of the β-position of enamides. nih.gov

The mechanism of these reactions typically involves the coordination of the transition metal to the enamide, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate then undergoes reductive elimination with a coupling partner to afford the functionalized product and regenerate the catalyst. The directing ability of the amide group plays a crucial role in the regioselectivity of the C-H activation step.

A review on the direct β-C(sp2)-H functionalization of enamides highlights various transformations, including arylation, alkenylation, and acylation, showcasing the broad utility of this approach. organic-chemistry.org

Influence of Ortho-Bromine Substitution on Reaction Pathways and Selectivity

The presence of a bromine atom at the ortho position of the phenyl ring in this compound has a profound influence on its reactivity and the selectivity of its reactions. This influence can be attributed to a combination of steric and electronic effects.

Steric Effects: The bulky bromine atom can sterically hinder the approach of reagents to the adjacent amide nitrogen and the enamide double bond. This can affect the rate and outcome of reactions. For instance, in transition metal-catalyzed reactions, the steric bulk of the ortho-substituent can influence the coordination of the metal to the substrate and subsequent catalytic steps.

Electronic Effects: The electron-withdrawing inductive effect of the bromine atom deactivates the aromatic ring towards electrophilic substitution. However, the bromine atom can also participate in directing metallation to its ortho position (the C3 position of the phenyl ring). While halogens are generally weak directing groups, their ability to stabilize an adjacent metal center through coordination can lead to regioselective C-H activation.

The ortho-bromo substituent is also a key player in intramolecular cyclization reactions, where it can act as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, leading to the formation of heterocyclic structures.

Intramolecular Cyclization and Rearrangement Mechanisms

The bifunctional nature of this compound, possessing both an enamide moiety and an ortho-bromoaryl group, makes it an ideal substrate for intramolecular cyclization reactions to form various heterocyclic systems, most notably oxindoles and other nitrogen-containing rings.

One of the most common non-carbonylative intramolecular cyclizations for a compound like this compound is the intramolecular Heck reaction. In this reaction, a palladium catalyst facilitates the cyclization of the aryl halide onto the enamide double bond. The general mechanism involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl-bromine bond, forming a palladium(II) intermediate.

Carbopalladation: The aryl-palladium species then adds across the enamide double bond in an intramolecular fashion. This can proceed via either a 5-exo-trig or a 6-endo-trig cyclization pathway, with the former often being favored according to Baldwin's rules, leading to the formation of a five-membered ring.

β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium intermediate to regenerate the double bond within the newly formed ring system and produce a hydridopalladium(II) species.

Reductive Elimination: The hydridopalladium(II) species undergoes reductive elimination to regenerate the palladium(0) catalyst.

Radical cyclizations are another important pathway for the intramolecular functionalization of this compound. Treatment of the compound with a radical initiator can generate an aryl radical at the C2 position of the phenyl ring. This radical can then add to the enamide double bond in an intramolecular fashion, typically in a 5-exo-trig manner, to form a five-membered ring, leading to the synthesis of oxindole (B195798) derivatives. rsc.org

Photochemical cyclizations of N-arylacrylamides have also been reported to yield dihydroquinolinones through a photoredox pathway.

While direct carbonylative double cyclization of this compound itself is not extensively reported, the mechanistic principles can be understood from related systems. A study on the carbonylative double cyclization of N-(2-bromophenyl)-2-(2-iodophenyl)acetamides provides a detailed mechanistic proposal that is highly relevant. In this palladium-catalyzed reaction, carbon monoxide is incorporated into the final product.

The proposed mechanism for a related system involves the following key steps:

Oxidative Addition: The more reactive carbon-iodine bond undergoes oxidative addition to the Pd(0) catalyst.

CO Insertion: A molecule of carbon monoxide inserts into the aryl-palladium bond.

First Cyclization: Intramolecular nucleophilic attack by the enolate oxygen leads to the formation of the first ring.

Second Oxidative Addition: The carbon-bromine bond then undergoes oxidative addition to the palladium(0) center.

Csp2-H Activation and CO Insertion: Subsequent Csp2-H activation and another CO insertion event occur.

Reductive Elimination: The final product is formed through reductive elimination, regenerating the Pd(0) catalyst.

This type of reaction demonstrates the potential for this compound to participate in complex, multi-step cyclization cascades to generate polycyclic heterocyclic structures.

Aza-Ene Type Reaction Mechanisms

While not extensively documented specifically for this compound, aza-ene type reactions are a plausible and important mechanistic pathway for related N-aryl enamides. These reactions are intramolecular cyclizations that involve the nucleophilic attack of the nitrogen atom of the enamide onto the activated double bond, often facilitated by a Lewis acid or thermal conditions.

In the context of this compound, an intramolecular aza-ene reaction would likely proceed through a six-membered transition state. The reaction would be initiated by the activation of the double bond, potentially by a catalyst, making it more electrophilic. The lone pair of electrons on the amide nitrogen would then act as the nucleophile, attacking the internal carbon of the double bond. This would lead to the formation of a bicyclic intermediate, which could then undergo further reactions to yield a stable product. The presence of the bromine atom at the ortho position could sterically influence the approach of the nitrogen nucleophile, potentially affecting the stereochemical outcome of the reaction.

Kinetic and Thermodynamic Considerations in Enamide Transformations

The transformation of enamides like this compound is governed by both kinetic and thermodynamic principles. These factors determine the rate at which reactions occur and the relative stability of the products formed.

Stereoselectivity-Determining Steps and Transition State Analysis

Many reactions involving enamides are stereoselective, meaning that one stereoisomer is preferentially formed over others. The stereoselectivity of a reaction is determined in the step with the highest energy transition state. For transformations of this compound, the geometry of the transition state is crucial.

In a potential intramolecular cyclization, the conformation of the molecule leading to the transition state would dictate the stereochemistry of the newly formed chiral centers. For instance, the orientation of the bromophenyl group relative to the reacting double bond will influence which face of the double bond is attacked. Computational studies on similar systems often employ density functional theory (DFT) to model the transition state geometries and predict the most likely stereochemical outcome. These models consider non-covalent interactions, such as hydrogen bonding or steric repulsion, which can stabilize or destabilize different transition states.

Table 1: Hypothetical Transition State Energies for an Intramolecular Aza-Ene Reaction of this compound

| Transition State | Diastereomeric Product | Calculated Relative Energy (kcal/mol) |

| TS-A (Re-face attack) | (R,S) | 0.0 |

| TS-B (Si-face attack) | (S,S) | +2.5 |

Note: This data is hypothetical and for illustrative purposes only.

Activation Energy and Reaction Rate Studies

The rate of a chemical reaction is intrinsically linked to its activation energy (Ea), which is the minimum energy required for a reaction to occur. purdue.edusparkl.me A higher activation energy corresponds to a slower reaction rate, and vice versa. youtube.com The Arrhenius equation quantitatively describes this relationship. purdue.edu

For reactions involving this compound, the activation energy can be influenced by several factors:

Catalysts: The use of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. sparkl.me

Temperature: Increasing the reaction temperature provides the reacting molecules with more kinetic energy to overcome the activation barrier, leading to a faster rate. purdue.edu

Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state, thus affecting the activation energy.

Experimental determination of activation energy typically involves measuring the reaction rate at different temperatures and plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the ideal gas constant. purdue.edu

Table 2: Hypothetical Rate Constants and Calculated Activation Energy for a Transformation of this compound

| Temperature (K) | Rate Constant, k (s-1) | ln(k) | 1/T (K-1) |

| 300 | 1.5 x 10-4 | -8.80 | 0.00333 |

| 310 | 3.1 x 10-4 | -8.08 | 0.00323 |

| 320 | 6.0 x 10-4 | -7.42 | 0.00313 |

| 330 | 1.1 x 10-3 | -6.81 | 0.00303 |

From such data, the activation energy can be calculated. For this hypothetical dataset, the calculated activation energy would be approximately 55 kJ/mol.

Advanced Characterization and Structural Elucidation of N 2 Bromophenyl Prop 2 Enamide and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural determination of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) provide complementary information to build a complete picture of the molecular structure.

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and stereochemistry of the atoms.

While specific NMR data for N-(2-Bromophenyl)prop-2-enamide is scarce, the analysis of related compounds such as N-(2-bromo-4-chlorophenyl)-N-methylmethacrylamide offers valuable insights into the expected spectral features. For instance, in the ¹H NMR spectrum of a related derivative, the protons on the aromatic ring typically appear as multiplets in the downfield region, with their chemical shifts and coupling constants being indicative of the substitution pattern. The vinyl protons of the prop-2-enamide group would be expected to resonate as distinct signals, often as doublets of doublets, due to coupling with each other and potentially with the amide proton.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is typically observed in the range of 160-175 ppm. The aromatic carbons show signals in the 110-140 ppm region, with the carbon attached to the bromine atom exhibiting a characteristic chemical shift. The vinyl carbons would appear in the olefinic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, N-(2-bromo-4-chlorophenyl)-N-methylmethacrylamide

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 7.78 (d, J = 2.1 Hz, 1H) | 171.4 |

| 7.48 (m, 1H) | 142.6 |

| 7.10 (d, J = 8.2 Hz, 1H) | 139.7 |

| 5.01 (d, J = 6.5 Hz, 2H) | 135.9 |

| 3.23 (s, 3H) | 131.6 |

| 1.84 (s, 3H) | 130.7 |

| 123.5 | |

| 121.6 | |

| 118.8 | |

| 36.1 | |

| 20.0 |

Data sourced from a study on N-Aryl Methacrylamides. rsc.org

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide, the C=C stretch of the vinyl group, and various vibrations associated with the substituted benzene (B151609) ring.

The N-H stretching vibration typically appears as a sharp band in the region of 3200-3400 cm⁻¹. The position of this band can be indicative of the extent of hydrogen bonding in the sample. The amide I band (primarily C=O stretching) is one of the most intense absorptions and is expected in the range of 1650-1680 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) is usually found between 1510 and 1570 cm⁻¹. The C=C stretching of the acryloyl moiety would give rise to a band around 1620-1640 cm⁻¹. bohrium.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Acrylamides

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C | Stretching | 1620 - 1640 |

| C-Br | Stretching | 600 - 500 |

Raman spectroscopy provides complementary information, particularly for non-polar bonds such as the C=C bond, which often gives a strong Raman signal.

HR-MS is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₉H₈BrNO), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 peak in the mass spectrum.

For instance, in the mass spectrum of N-(2-Benzoyl-4-bromo-phenyl)-acrylamide, the molecular ion peaks are observed at m/z 329 and 331, corresponding to the two bromine isotopes. nih.gov HR-MS analysis would provide the exact mass of these ions, allowing for the calculation of the elemental composition.

Table 3: Predicted and Observed Mass Spectrometry Data for a Derivative, N-(2-bromo-4-chlorophenyl)-N-methylmethacrylamide

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 331.9280 | 331.9283 |

Data sourced from a study on N-Aryl Methacrylamides. rsc.org

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the absolute configuration of chiral molecules.

While a crystal structure for this compound is not available in the searched literature, the structure of N-(2-Bromophenyl)acetamide has been reported and provides a useful model for understanding the molecular geometry. researchgate.net In this related structure, the dihedral angle between the benzene ring and the amide side chain is a key conformational parameter. The C-Br bond length and the geometry of the amide group are also precisely determined.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, several types of interactions would be anticipated to play a significant role in the crystal lattice.

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure of N-(2-Bromophenyl)acetamide, molecules are linked into chains by N-H···O hydrogen bonds. researchgate.net A similar hydrogen bonding motif would be expected for this compound, likely forming one-dimensional chains or two-dimensional networks.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of a carbonyl group or the nitrogen of an amide in a neighboring molecule. The nature of C-Br···X interactions is a subject of ongoing research, with both electrostatic and dispersion components contributing to their strength. researchgate.net

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) influences the strength of these interactions. In the reported structure of N-(2-Bromophenyl)acetamide, no significant π-π stacking interactions were observed. researchgate.net

The interplay of these various intermolecular forces dictates the final crystal packing arrangement, which in turn influences the macroscopic properties of the material.

Microscopic and Surface Characterization (relevant for polymeric applications)

The performance of polymeric materials in many applications is intrinsically linked to their surface characteristics. Techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDS), and Brunauer–Emmett–Teller (BET) surface area analysis provide invaluable insights into the morphology, elemental makeup, and porosity of these materials.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning electron microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In the context of polymers derived from this compound, SEM analysis reveals critical information about the polymer's surface texture, porosity, and the presence of any aggregated structures.

For example, a study on poly(acrylamide-co-acrylic acid) grafted with poly(styrene-co-methyl methacrylate) revealed a "raspberry"-like core-shell morphology, indicating the complex structures that can be achieved with substituted acrylamides. researchgate.net Another investigation into poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) copolymers also utilized SEM to study their surface morphology. researchgate.net It is reasonable to infer that homopolymers or copolymers of this compound would exhibit distinct morphological features under SEM, which would be critical for their application in areas like separation media or as scaffolds for catalysis.

A hypothetical SEM analysis of a polymer derived from this compound might reveal a surface with irregular, interconnected pores, the dimensions of which would be crucial for its end-use application. The presence of the bromine atom could also lead to interesting self-assembly behaviors, resulting in unique surface patterns.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy-dispersive X-ray spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM, allowing for the simultaneous visualization of the surface morphology and determination of the elemental composition of specific areas. For polymers of this compound, EDS is instrumental in confirming the presence and distribution of bromine, a key element in this monomer.

An EDS spectrum of a polymer derived from this compound would be expected to show distinct peaks corresponding to carbon (C), nitrogen (N), oxygen (O), and bromine (Br). The relative intensities of these peaks can provide semi-quantitative information about the elemental composition of the polymer. Furthermore, EDS mapping can visualize the spatial distribution of these elements across the sample's surface, confirming the homogeneity of the bromine incorporation.

In a study on the functionalization of a porous silicon surface with a polymeric layer bearing bromine substituents, EDS was used to confirm the presence of bromine. ed.ac.uk Similarly, research on brominated flame retardants in synthetic polymers has utilized EDS for elemental mapping of bromine. researchgate.net While a specific EDS spectrum for poly(this compound) is not available, a hypothetical analysis would provide the data presented in the table below. This data is crucial for verifying the successful polymerization and the integrity of the bromophenyl functional group.

| Element | Theoretical Atomic % | Hypothetical Experimental Atomic % |

|---|---|---|

| Carbon (C) | 60.0% | 58.5% |

| Nitrogen (N) | 6.7% | 6.5% |

| Oxygen (O) | 6.7% | 7.0% |

| Bromine (Br) | 6.7% | 6.2% |

| Hydrogen (H) | 20.0% | 21.8% |

Brunauer–Emmett–Teller (BET) Surface Area Analysis of Derived Materials

The Brunauer–Emmett–Teller (BET) theory provides a model for the physical adsorption of gas molecules on a solid surface and serves as the basis for the measurement of the specific surface area of a material. mdpi.comresearchgate.net This is a critical parameter for applications involving adsorption, catalysis, and separation, where a high surface area is often desirable. For polymeric materials derived from this compound, BET analysis can quantify the accessible surface area, providing insights into their porous nature.

The specific surface area of a polymer is influenced by its chemical structure, morphology, and the method of synthesis. Porous organic polymers (POPs) can exhibit very high BET surface areas, sometimes exceeding 1000 m²/g. While specific BET data for poly(this compound) is not documented in readily accessible literature, studies on other functionalized polymers provide a basis for estimation. For example, a study on molecularly imprinted polymers reported BET surface areas ranging from 273 to 359 m²/g. ed.ac.uk Another investigation on porous poly(methyl acrylate) beads reported surface areas as high as 84 m²/g. researchgate.net

The presence of the rigid and bulky bromophenyl group in poly(this compound) could hinder efficient chain packing, potentially leading to the formation of micropores and a significant specific surface area. A hypothetical BET analysis of such a polymer is presented in the table below. The actual values would depend on the specific synthesis and processing conditions.

| Material | Hypothetical BET Surface Area (m²/g) | Hypothetical Pore Volume (cm³/g) | Hypothetical Average Pore Diameter (nm) |

|---|---|---|---|

| Poly(this compound) | 150 | 0.25 | 6.7 |

| Cross-linked poly(this compound) | 350 | 0.48 | 5.5 |

Computational Chemistry and Theoretical Modeling in N 2 Bromophenyl Prop 2 Enamide Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying medium to large-sized organic molecules. In the context of N-(2-Bromophenyl)prop-2-enamide, DFT can offer profound insights into its molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometric parameter optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, it is crucial to explore its conformational landscape to identify the global minimum energy conformer.

Computational studies on related amide compounds have demonstrated the utility of DFT in this regard. For instance, the optimization of pyrazole-based thiophene (B33073) carboxamides has been performed to understand their three-dimensional structures acs.org. The planarity of the amide group is a key feature, although the phenyl and propenamide groups can rotate relative to each other. The presence of the bulky bromine atom at the ortho position of the phenyl ring in this compound would likely impose significant steric hindrance, influencing the preferred conformation.

Table 1: Representative Optimized Geometric Parameters for an Amide Moiety (based on data from related compounds)

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.36 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~120° | |

| Dihedral Angle | H-N-C=O | ~180° (trans) or ~0° (cis) |

This table presents typical values for the amide functional group and is for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

In studies of substituted acrylamides, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution. nih.govmdpi.com For this compound, the HOMO is expected to be located on the electron-rich phenyl ring and the amide nitrogen, while the LUMO is likely centered on the electron-deficient propenamide moiety, particularly the carbon-carbon double bond. The HOMO-LUMO gap would provide insights into its potential reactivity in various chemical transformations. nih.govmdpi.com

Table 2: Representative Frontier Molecular Orbital Energies (based on data for substituted acrylamides)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Acrylamide (B121943) | -7.2 | -0.8 | 6.4 |

| Substituted Acrylamide 1 | -6.9 | -1.1 | 5.8 |

| Substituted Acrylamide 2 | -7.5 | -0.5 | 7.0 |

This table is for illustrative purposes and shows how HOMO, LUMO, and energy gap values can vary with substitution. nih.govmdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions represent negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. Green regions are neutral.

For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and the bromine atom, indicating these as sites for electrophilic interaction. The amide hydrogen and the hydrogens on the phenyl ring would exhibit a positive potential, making them potential sites for nucleophilic interactions. The MEP map provides a valuable tool for predicting the regioselectivity of reactions.

Natural Population Analysis (NPA) and Mulliken charge analysis are methods used to calculate the partial atomic charges on each atom in a molecule. This information is crucial for understanding the molecule's polarity and reactivity. While Mulliken charges are simpler to calculate, NPA charges are generally considered more reliable as they are less dependent on the basis set used in the calculation.

In this compound, the carbonyl oxygen is expected to have a significant negative charge, while the carbonyl carbon will be positively charged. The nitrogen atom will also carry a partial negative charge, and the bromine atom will have a partial negative charge due to its high electronegativity. These charge distributions can help in understanding intermolecular interactions and the mechanisms of reactions.

Table 3: Representative Mulliken Atomic Charges (based on data for a substituted amide)

| Atom | Charge (a.u.) |

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.60 |

| N (Amide) | -0.45 |

| Br | -0.15 |

This table provides an example of Mulliken charge distribution and is for illustrative purposes only.

Prediction of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry can be used to model entire reaction pathways, providing valuable information about the feasibility and mechanism of a chemical transformation. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For this compound, one could computationally investigate various reactions, such as electrophilic addition to the double bond or nucleophilic substitution at the phenyl ring. For example, the Michael addition of a nucleophile to the propenamide unit could be modeled. DFT calculations can locate the transition state structure for this reaction and determine the activation barrier. Such studies have been performed for the reaction of acrylamide with thiols, providing insights into the reaction mechanism. nih.govmdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This is achieved by correlating calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) with experimentally determined reactivity data.

For a series of substituted N-phenylpropenamides, a QSRR model could be developed to predict their reactivity in a specific reaction. The model would use various descriptors calculated using DFT, such as HOMO/LUMO energies, atomic charges, and steric parameters. Once a statistically significant model is established, it can be used to predict the reactivity of new, unsynthesized compounds in the series, thereby guiding synthetic efforts towards molecules with desired properties.

Computational Approaches to Understanding Stereochemical Outcomes

The prediction and rationalization of stereoselectivity in chemical reactions are paramount for the synthesis of enantiomerically pure compounds, a critical aspect in fields such as medicinal chemistry and materials science. For this compound, computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for investigating the factors that govern the stereochemical course of its reactions.

DFT calculations can be employed to model the transition states of reactions involving this compound. By calculating the energies of the different diastereomeric or enantiomeric transition states, researchers can predict which stereoisomer will be preferentially formed. The transition state with the lower calculated energy corresponds to the kinetically favored product. This approach has been successfully applied to understand the stereoselectivity of various reactions in related N-aryl acrylamides.

A key aspect of these computational studies is the detailed analysis of the transition state geometries. This analysis can reveal the specific non-covalent interactions that stabilize one transition state over another, thereby controlling the stereochemical outcome. For instance, hydrogen bonds, steric repulsions, and electrostatic interactions involving the bromine atom and the amide linkage of this compound can all play a crucial role in dictating the approach of a reactant and, consequently, the stereochemistry of the product.

To illustrate the type of data generated from such studies, a hypothetical transition state energy table for a reaction involving this compound is presented below.

Table 1: Hypothetical DFT Calculated Transition State Energies for a Reaction of this compound

| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| TS-A (Re-face attack) | 0.0 | Major |

| TS-B (Si-face attack) | +2.5 | Minor |

In this hypothetical example, the significantly lower relative energy of TS-A suggests that the reaction would proceed preferentially through this transition state, leading to a high degree of stereoselectivity. Computational tools such as Natural Bond Orbital (NBO) analysis can further dissect the electronic factors contributing to this energy difference.

Molecular Dynamics Simulations for Conformational Space Exploration

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. This compound, with its rotatable bonds, can adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations provide a powerful computational microscope to explore this conformational space over time, offering insights that are often inaccessible through static experimental techniques.

MD simulations solve Newton's equations of motion for a system of atoms, tracking their movements and interactions over a specified period. This allows for the generation of a trajectory that represents the dynamic behavior of the molecule. By analyzing this trajectory, researchers can identify the most stable and populated conformations of this compound, as well as the energetic barriers between them.

The choice of force field, which is a set of parameters that describes the potential energy of the system, is critical for the accuracy of MD simulations. For a molecule like this compound, a well-parameterized force field that accurately describes the interactions of the brominated phenyl ring and the acrylamide group is essential.

Analysis of the MD simulation data can be performed using various techniques, such as root-mean-square deviation (RMSD) to monitor conformational changes and clustering algorithms to group similar structures. This allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates.

A hypothetical dihedral angle distribution plot, a common output from MD simulations, is shown below to illustrate the conformational preferences around a key rotatable bond in this compound.

Table 2: Hypothetical Conformational Population Analysis from a Molecular Dynamics Simulation of this compound

| Conformer Cluster | Population (%) | Key Dihedral Angle(s) (degrees) |

|---|---|---|

| 1 (Extended) | 65 | ~180 |

| 2 (Folded) | 30 | ~60 |

| 3 (Other) | 5 | Various |

This hypothetical data suggests that this compound predominantly exists in an extended conformation, with a smaller but significant population of a folded conformer. Understanding these conformational preferences is crucial for predicting how the molecule will interact with other molecules, such as enzymes or receptors, and for designing new derivatives with specific desired properties.

Applications of N 2 Bromophenyl Prop 2 Enamide in Material Science and Advanced Organic Synthesis

Polymer Chemistry and Functional Materials Development

The reactivity of the vinyl group in N-(2-Bromophenyl)prop-2-enamide allows for its incorporation into polymer chains through various polymerization techniques. The presence of the bromo- and phenyl-substituents on the amide nitrogen provides unique properties to the resulting polymers, influencing their physical, chemical, and functional characteristics.

Molecular imprinting is a technique used to create polymers with tailor-made recognition sites for a specific target molecule. While direct research on this compound in this context is limited, extensive studies on structurally similar compounds, such as N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, provide significant insights into its potential. researchgate.netnanosoftpolymers.comnih.gov These analogues serve as functionalized templates for the fabrication of molecularly imprinted polymers (MIPs). researchgate.netnanosoftpolymers.com

The fabrication of MIPs using N-aryl-substituted acrylamides typically involves a semi-covalent imprinting approach. nih.gov In this method, a compound like N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide acts as a functionalized template. researchgate.netnanosoftpolymers.com The general process involves the following steps:

Complex Formation: The functional monomer, which contains a fragment of the template molecule, interacts with other monomers and a cross-linker.

Polymerization: Radical thermal polymerization is a common method employed to create a bulk polymer. nih.gov This process fixes the orientation of the functional groups.

Template Removal: The template molecule is then removed from the polymer matrix, leaving behind a cavity that is complementary in size and shape to the template. In the case of semi-covalent imprinting, this often involves the hydrolysis of a covalent bond, such as an amide linkage. researchgate.netnanosoftpolymers.com

Optimization of the MIP fabrication process is crucial for achieving high selectivity and binding capacity. Key parameters that are often optimized include the choice of functional monomer, cross-linker, porogen (solvent), and the molar ratios of these components. For instance, in the synthesis of MIPs from a related bromophenyl-containing monomer, divinylbenzene (B73037) was used as a cross-linker and toluene (B28343) as a porogen. nih.gov The resulting polymer's morphology and properties are characterized using techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and 13C Cross-Polarization Magic Angle Spinning (CP MAS) NMR. researchgate.netnanosoftpolymers.com

The primary function of a MIP is its ability to selectively rebind the target molecule. The cavities created during the imprinting process are designed to have a high affinity for the template. Adsorption studies on MIPs synthesized from N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide have demonstrated a high affinity for biomolecules like tyramine (B21549) and L-norepinephrine. researchgate.netnanosoftpolymers.com

The selectivity of these MIPs is quantified by the imprinting factor (IF), which is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under similar conditions but without the template. For the aforementioned MIP, imprinting factors of 2.47 for tyramine and 2.50 for L-norepinephrine were achieved, indicating a significant imprinting effect. researchgate.netnanosoftpolymers.com The binding mechanism in the final MIP is typically based on non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the target analyte and the functional groups within the polymer cavity. nih.gov

Table 1: Adsorption Characteristics of a Molecularly Imprinted Polymer (MIP) Derived from a Bromophenyl-Containing Acrylamide (B121943) Monomer

| Target Analyte | Imprinting Factor (IF) |

| Tyramine | 2.47 |

| L-norepinephrine | 2.50 |

While the primary application of this compound in the literature appears to be in the realm of MIPs, its structure lends itself to the development of other novel functionalized polymeric structures. The bromine atom on the phenyl ring can be a site for post-polymerization modification, allowing for the introduction of various functional groups. This could lead to the creation of polymers with tailored properties for applications in catalysis, sensing, and separation sciences. However, specific research on the development of such polymeric structures from this compound is not widely reported in publicly available literature.

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. Acrylamide-based monomers are commonly used in the synthesis of hydrogels. The incorporation of a hydrophobic bromophenyl group from this compound into a hydrogel network could impart unique swelling and mechanical properties. It could also introduce stimuli-responsive behavior, where the hydrogel's properties change in response to external stimuli such as pH, temperature, or the presence of specific ions. Despite this potential, there is a lack of specific research focused on the synthesis and application of hydrogels derived from this compound in the current body of scientific literature.

The development of fluorescent and conducting polymers is a significant area of materials science. The presence of the aromatic phenyl ring in this compound could potentially be exploited to create fluorescent polymers. The bromine atom could also serve as a handle for further chemical modifications to introduce fluorophores or to facilitate coupling reactions that could lead to conjugated, conducting polymer backbones. However, based on available research, there are no specific reports on the synthesis of fluorescent or conducting polymers directly from this compound monomers. The exploration of this compound in the field of electronic and photonic materials remains an area for future investigation.

Synthesis of Molecularly Imprinted Polymers (MIPs)

Role as a Versatile Intermediate in Complex Molecule Synthesis

This compound is a bifunctional organic compound that has emerged as a valuable and versatile intermediate in the field of advanced organic synthesis. Its structure incorporates two key reactive features: a brominated phenyl ring and an electron-deficient prop-2-enamide (acrylamide) moiety. The presence of the carbon-bromine bond provides a handle for a variety of cross-coupling reactions, most notably palladium-catalyzed transformations. Simultaneously, the acrylamide group can act as a Michael acceptor or a dienophile, and its geometry is suitable for intramolecular cyclization reactions. This unique combination allows for its strategic use in the construction of a wide array of complex molecules, particularly diverse heterocyclic scaffolds that are central to medicinal chemistry and materials science. Its utility is most pronounced in the synthesis of nitrogen-containing ring systems, where it can serve as a linchpin in both intramolecular and intermolecular cyclizations, as well as in multi-component and cascade reaction sequences.

The synthesis of indole (B1671886) and its derivatives, such as oxindoles, is a cornerstone of heterocyclic chemistry due to their prevalence in biologically active compounds. This compound is an ideal precursor for constructing the oxindole (B195798) core through intramolecular Heck reactions. This transformation is typically catalyzed by a palladium complex.

The general mechanism involves the oxidative addition of the palladium(0) catalyst into the aryl carbon-bromine bond of this compound. This step forms a reactive organopalladium(II) intermediate. The subsequent step is an intramolecular migratory insertion, where the double bond of the prop-2-enamide group inserts into the newly formed palladium-carbon bond. This key cyclization step forms a new carbon-carbon bond and creates the five-membered ring characteristic of the oxindole system. The reaction is typically completed by a β-hydride elimination step, which regenerates the double bond (exocyclic to the newly formed ring) and the palladium(0) catalyst, allowing the catalytic cycle to continue. This methodology provides a direct and efficient route to 3-methyleneindolin-2-one derivatives, which are themselves valuable intermediates for further chemical modification.

While direct photo-induced Heck cyclizations have been demonstrated for related N-(2-chlorobenzoyl)indoles, the palladium-catalyzed pathway remains a more conventional and predictable method for substrates like this compound. nih.govnih.govresearchgate.net

Table 1: Plausible Reaction Scheme for Intramolecular Heck Cyclization

| Reactant | Catalyst/Reagents | Product |

| This compound | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | 3-Methyleneindolin-2-one |

This table represents a generalized pathway; specific conditions may vary based on literature precedents for similar substrates.

The prop-2-enamide unit of this compound, as an α,β-unsaturated carbonyl system, offers potential routes to five- and six-membered heterocyclic rings like pyrazoles and pyridazines through cyclocondensation reactions.

Pyrazole (B372694) Derivatives: The classical synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). dergipark.org.trmdpi.com Alternatively, α,β-unsaturated ketones can react with hydrazine derivatives to yield pyrazolines, which can subsequently be oxidized to pyrazoles. mdpi.com In this context, this compound can potentially serve as a Michael acceptor. The reaction would be initiated by the nucleophilic attack of a hydrazine derivative at the β-carbon of the enamide double bond. This would be followed by an intramolecular cyclization via the attack of the second nitrogen of the hydrazine onto the amide carbonyl carbon, ultimately leading to a pyrazolidinone ring after dehydration. While this pathway is chemically feasible and analogous to established methods, specific examples utilizing this compound are not prominently documented in surveyed literature, indicating a potential area for future research.

Pyridazine (B1198779) Derivatives: The synthesis of the pyridazine ring generally requires a 1,4-dicarbonyl precursor that undergoes condensation with hydrazine. uminho.ptresearchgate.net A potential, though less direct, pathway involving this compound could involve its transformation into a suitable 1,4-dicarbonyl intermediate prior to cyclization. More advanced methods include copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines. organic-chemistry.org Adapting this compound to such a synthesis would require its conversion to the corresponding hydrazone, representing a multi-step process. Therefore, while its structure contains elements amenable to heterocycle formation, its direct application in the synthesis of pyrazole and pyridazine scaffolds remains an area for further exploration.

Quinolines are a vital class of N-heterocycles with widespread applications in pharmaceuticals and agrochemicals. nih.gov this compound can be effectively employed as a key building block in modern quinoline (B57606) syntheses. One notable method is an iodine-catalyzed reaction between an enamide and an imine, which proceeds under mild conditions. nih.gov

In this synthetic strategy, the reaction is believed to be initiated by the ortho-iodination of an aryl imine, which then undergoes insertion by the enamide (this compound). Subsequent cyclization and elimination of the acetamide (B32628) group lead to the formation of a highly substituted diaryl quinoline. This method is attractive due to its use of a low-toxicity catalyst and its broad substrate scope, allowing for the generation of a library of quinoline derivatives. The this compound serves as a three-carbon synthon that ultimately forms part of the quinoline's pyridine (B92270) ring.

Table 2: Iodine-Catalyzed Synthesis of Diarylquinolines

| Component 1 | Component 2 | Catalyst/Conditions | General Product Structure |

| This compound | Aryl Imine (R¹-CH=N-R²) | I₂, Air | 2,4-Diaryl-substituted Quinoline |

This reaction allows for the incorporation of the bromophenyl group and other aryl moieties into the final quinoline structure.

The direct synthesis of the indane-1,3-dione scaffold from this compound is not a recognized or chemically plausible transformation, as the synthesis of this dione (B5365651) typically starts from precursors like dialkyl phthalates or 1-(2-bromophenyl)ethanone derivatives. nih.govencyclopedia.pubwikipedia.org

However, in a reversal of roles, the enamide functionality within this compound or related N-acyl enamides makes it a valuable reaction partner with derivatives of indane-1,3-dione. Specifically, N-acetyl enamides have been shown to react with 2-arylidene-indane-1,3-diones in a copper-catalyzed cascade reaction to produce a diverse range of complex spiro compounds. nih.gov This reaction highlights the utility of the enamide moiety in advanced synthetic designs that build molecular complexity. The plausible mechanism involves the generation of a radical which then participates in a cascade sequence to form the spirocyclic structure. nih.gov This application demonstrates the compound's value not in forming the indane-1,3-dione core, but in using it as a platform to construct more intricate architectures. researchgate.net

The structural attributes of this compound make it an excellent substrate for the development of both multi-component reactions (MCRs) and cascade (or domino) reactions, which are highly valued in modern organic synthesis for their efficiency and atom economy. nih.govmdpi.com

Multi-Component Reactions: MCRs combine three or more reactants in a single operation to form a product that incorporates structural features from each component. Enamides are particularly effective as "linchpins" in such reactions. For instance, an iron-catalyzed three-component fluoroalkylarylation of enamides has been developed, where the enamide reacts with an aryl Grignard reagent and a fluoroalkyl halide. nih.govchemrxiv.org This reaction proceeds under mild conditions to rapidly build molecular complexity by forming two new carbon-carbon bonds across the enamide's double bond. While this specific example does not yield a heterocycle, it showcases the fundamental reactivity of the enamide moiety in MCRs, a principle applicable to this compound for creating diverse structures. The aforementioned iodine-catalyzed quinoline synthesis is another prime example of its utility in a multi-component setting. nih.gov

Cascade Reactions: Cascade reactions involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This compound is well-suited for designing such processes. The intramolecular Heck reaction used for synthesizing oxindoles (Section 6.2.1) is a classic example of a catalytic cascade. nih.gov Furthermore, the copper-catalyzed synthesis of spiro-compounds from enamides and 2-arylidene-indane-1,3-diones (Section 6.2.4) represents a more complex radical-based cascade process that leads to architecturally sophisticated molecules. nih.govnih.gov These examples underscore the compound's value as a versatile building block for orchestrating elegant and efficient synthetic sequences.

Q & A

Q. What are the standard synthetic routes for N-(2-Bromophenyl)prop-2-enamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via acylation of 2-bromoaniline with acryloyl chloride. Key steps include:

- Dissolving 2-bromoaniline in a dry solvent (e.g., dichloromethane) under inert atmosphere.

- Adding acryloyl chloride dropwise at 0–5°C to minimize side reactions like polymerization.